Cas no 2034457-04-8 (N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide)

N-[2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a benzothiophene carboxamide core linked to an azetidine-substituted thiophene ethyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting heterocyclic-interacting biological systems. The presence of both azetidine and thiophene moieties enhances its binding versatility, while the benzothiophene carboxamide group contributes to stability and molecular recognition. Its well-defined heterocyclic architecture makes it a candidate for further derivatization in drug discovery, particularly in modulating protein-protein or receptor-ligand interactions. The compound’s purity and synthetic reproducibility are critical for research applications requiring precise molecular probes.
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide structure
2034457-04-8 structure
Product name:N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
CAS No:2034457-04-8
MF:C18H18N2OS2
MW:342.4783
CID:5351675

N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide
    • N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
    • N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
    • Inchi: 1S/C18H18N2OS2/c21-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9-10,12,15H,3,7-8,11H2,(H,19,21)
    • InChI Key: OWQZOKFAHAIYQK-UHFFFAOYSA-N
    • SMILES: S1C([H])=C([H])C(=C1[H])C([H])(C([H])([H])N([H])C(C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2S1)=O)N1C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 429
  • XLogP3: 3.9
  • Topological Polar Surface Area: 88.8

N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6353-7313-5μmol
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
5μmol
$63.0 2023-09-09
Life Chemicals
F6353-7313-3mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
3mg
$63.0 2023-09-09
Life Chemicals
F6353-7313-2mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
2mg
$59.0 2023-09-09
Life Chemicals
F6353-7313-4mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
4mg
$66.0 2023-09-09
Life Chemicals
F6353-7313-5mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
5mg
$69.0 2023-09-09
Life Chemicals
F6353-7313-20mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
20mg
$99.0 2023-09-09
Life Chemicals
F6353-7313-50mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
50mg
$160.0 2023-09-09
Life Chemicals
F6353-7313-15mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
15mg
$89.0 2023-09-09
Life Chemicals
F6353-7313-10mg
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
10mg
$79.0 2023-09-09
Life Chemicals
F6353-7313-2μmol
N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide
2034457-04-8
2μmol
$57.0 2023-09-09

N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide Related Literature

Additional information on N-[2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzothiophene-2-carboxamide

N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide: A Comprehensive Overview

N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide, commonly referred to by its CAS number 2034457-04-8, is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines an azetidine ring, a thiophene moiety, and a benzothiophene backbone. The integration of these structural elements contributes to its intriguing chemical properties and biological activity.

Recent advancements in the synthesis and characterization of this compound have been reported in several scientific journals. Researchers have employed cutting-edge techniques such as microwave-assisted synthesis and high-resolution mass spectrometry to optimize the production process and confirm the compound's molecular structure. These studies highlight the importance of precise control over reaction conditions to achieve high yields and purity levels.

The pharmacological properties of N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide have been extensively investigated. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. Additionally, its ability to modulate key cellular pathways involved in neurodegenerative diseases has drawn significant attention from the scientific community.

One of the most notable features of this compound is its bioavailability. Studies conducted in animal models demonstrate that it possesses favorable pharmacokinetic profiles, including efficient absorption and moderate clearance rates. These characteristics are critical for ensuring that the compound can be effectively utilized in clinical settings without requiring excessive dosing regimens.

The integration of the thiophene ring into the molecular structure plays a pivotal role in enhancing the compound's stability and bioactivity. Thiophene derivatives are known for their ability to participate in various chemical reactions, including hydrogen bonding and π–π interactions, which are essential for molecular recognition and binding affinity. This property has been leveraged to design more effective drug candidates with improved therapeutic indices.

Furthermore, recent research has explored the potential of N-[2-(Azetidin-1-yl)-2-(Thiophen-3-yl)ethyl]-1-Benzothiophene-2-Carboxamide as a lead compound for drug discovery efforts targeting chronic diseases such as cancer and cardiovascular disorders. Its ability to inhibit key enzymes involved in disease progression has been validated through in vitro assays, providing a strong foundation for future translational studies.

In terms of synthetic strategies, chemists have developed innovative approaches to construct this complex molecule. The use of catalytic asymmetric synthesis has enabled the construction of chiral centers with high enantioselectivity, which is crucial for optimizing the compound's pharmacological properties. These advancements underscore the importance of interdisciplinary collaboration in advancing medicinal chemistry research.

Another critical aspect of this compound's development is its safety profile. Toxicological evaluations conducted in preclinical models indicate that it exhibits low toxicity at therapeutic doses, which is a prerequisite for its potential use in human therapeutics. These findings provide reassurance regarding its suitability for further clinical investigation.

Looking ahead, researchers are exploring opportunities to modify the structure of N-[2-(Azetidin-1-yli)-2-(Thiophen3-yli)ethyl]-1-Benzothiophene-2-Carboxamide to enhance its efficacy and reduce potential side effects. This includes investigating alternative substituents on the azetidine ring or modifying the benzothiophene backbone to optimize binding affinity and selectivity for target proteins.

In conclusion, N-[2-(Azetidin1-yli)-2-(Thiophen3-yli)ethyl]-1-Benzothiophene-2-Carboxamide represents a significant advancement in medicinal chemistry with promising applications in drug development. Its unique structural features, coupled with favorable pharmacokinetic and pharmacodynamic properties, position it as a valuable asset in the quest for innovative therapeutic solutions.

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